REACTION_SMILES
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[CH2:10]([CH3:11])[O:12][C:13](=[O:14])[c:15]1[n:16][c:17]([Cl:20])[o:18][cH:19]1.[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[CH3:33][O:34][CH2:35][CH2:36][O:37][CH3:38].[CH3:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44].[Na+:21].[Na+:22].[O-:23][C:24](=[O:25])[O-:26].[OH:1][B:2]([OH:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[c:4]1(-[c:17]2[n:16][c:15]([C:13]([O:12][CH2:10][CH3:11])=[O:14])[cH:19][o:18]2)[cH:5][cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1coc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccccc1
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Name
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|
Type
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product
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Smiles
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CCOC(=O)c1coc(-c2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |